molecular formula C12H14ClNO4 B15191331 4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)benzoic acid hydrochloride CAS No. 84508-86-1

4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)benzoic acid hydrochloride

Cat. No.: B15191331
CAS No.: 84508-86-1
M. Wt: 271.69 g/mol
InChI Key: IOGWTMOHMQPGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)benzoic acid hydrochloride is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)benzoic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)benzoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

CAS No.

84508-86-1

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzoic acid;hydrochloride

InChI

InChI=1S/C12H13NO4.ClH/c14-11(15)8-1-3-9(4-2-8)12-7-13-5-10(17-12)6-16-12;/h1-4,10,13H,5-7H2,(H,14,15);1H

InChI Key

IOGWTMOHMQPGIK-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(O2)(CN1)C3=CC=C(C=C3)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.